molecular formula C17H14S B14735846 Naphthalene, 1-[(phenylmethyl)thio]- CAS No. 5023-64-3

Naphthalene, 1-[(phenylmethyl)thio]-

Cat. No.: B14735846
CAS No.: 5023-64-3
M. Wt: 250.4 g/mol
InChI Key: DCDUWZAHMMXKRE-UHFFFAOYSA-N
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Description

Structurally, it combines a naphthalene core with a sulfur-containing benzyl moiety.

Properties

IUPAC Name

1-benzylsulfanylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14S/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDUWZAHMMXKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446152
Record name Naphthalene, 1-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5023-64-3
Record name Naphthalene, 1-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[(phenylmethyl)thio]- typically involves the reaction of naphthalene with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group replaces a hydrogen atom on the naphthalene ring.

Industrial Production Methods

Industrial production of Naphthalene, 1-[(phenylmethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The phenylmethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-[(phenylmethyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The phenylmethylthio group can interact with enzymes and proteins, affecting their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Research Findings and Data Gaps

Critical Data Needs

  • Physicochemical Data : Experimental values for melting point, boiling point, and solubility of Naphthalene, 1-[(phenylmethyl)thio]-, are lacking.
  • Toxicokinetics: No studies on absorption, distribution, metabolism, or excretion (ADME) were identified.
  • Ecotoxicology : Environmental fate and toxicity data (e.g., aquatic LC₅₀) are unavailable.

Inferred Insights from Analogues

  • Metabolic Pathways : Likely oxidation of the thioether group to sulfoxides/sulfones, as seen in other arylthio compounds .
  • Potential Toxicity: May share mechanisms with naphthalene (e.g., oxidative stress) but with modified potency due to the benzylthio group .

Q & A

Q. What experimental models and exposure routes are prioritized in toxicological studies of Naphthalene, 1-[(phenylmethyl)thio]-?

  • Methodological Answer: Studies typically use human observational data (e.g., cohort or case-control studies) and laboratory mammals (e.g., rodents) to assess toxicity. Key exposure routes include inhalation, oral, dermal, and parenteral administration, with systemic effects (e.g., hepatic, respiratory) prioritized . Experimental designs should adhere to inclusion criteria outlined in systematic reviews, such as those by ATSDR, which specify species, dose-response relationships, and health outcomes (Table B-1) .

Q. What are the primary health outcomes associated with exposure to this compound?

  • Methodological Answer: Health outcomes are categorized into systemic effects (e.g., hepatic, renal, respiratory), body weight changes, and mortality. Researchers must align endpoints with standardized frameworks, such as ATSDR’s Inclusion Criteria for Health Effects, which emphasize outcomes like hematological alterations and organ-specific toxicity (Table B-1) .

Q. How can researchers ensure comprehensive literature screening for toxicity studies?

  • Methodological Answer: A two-step screening process is recommended:

Title/Abstract Screening: Filter studies using keywords like "toxicokinetics," "biomarkers," and "environmental fate." ATSDR’s approach identified 14,468 records, with 720 deemed relevant after initial screening .

Full-Text Review: Assess relevance based on species-specific data, exposure routes, and mechanistic insights. For example, only 35/123 full-text documents met ATSDR’s criteria for qualitative review .

Advanced Research Questions

Q. How should contradictions in toxicity data across studies be resolved?

  • Methodological Answer: Contradictions require confidence rating in the body of evidence. ATSDR’s systematic review process includes:
  • Risk of Bias Assessment: Use tools like Table C-6 (human studies) and Table C-7 (animal studies) to evaluate randomization, blinding, and outcome reporting .
  • Evidence Integration: Translate confidence ratings into levels of evidence (e.g., "high confidence" for consistent outcomes across species) .
  • Mechanistic Plausibility: Prioritize studies linking molecular pathways (e.g., DNA adduct formation) to observed health effects .

Q. What strategies mitigate bias in experimental animal studies on this compound?

  • Methodological Answer: Implement protocols addressing:
  • Selection Bias: Randomize dose administration and conceal group allocation (Table C-7) .
  • Detection Bias: Use blinded outcome assessments and validate exposure characterization (e.g., analytical chemistry for dose verification) .
  • Reporting Bias: Ensure all measured outcomes (positive and negative) are disclosed, as per ATSDR’s risk of bias questionnaires .

Q. What systematic review steps are critical for hazard identification?

  • Methodological Answer: Follow ATSDR’s eight-step framework:

Problem Formulation: Define objectives (e.g., hazard identification for inhalation exposure) .

Data Extraction: Collect study-specific data (e.g., dose, species, statistical methods) using standardized forms (Table C-2) .

Outcome Prioritization: Rank outcomes by severity and consistency (e.g., hepatic effects vs. transient weight loss) .

Confidence Rating: Assign ratings based on study design and reproducibility .

Q. How can researchers address gaps in toxicokinetic data for this compound?

  • Methodological Answer:
  • In Silico Modeling: Use tools like quantitative structure-activity relationship (QSAR) models to predict absorption/distribution.
  • Interspecies Extrapolation: Compare metabolic pathways (e.g., cytochrome P450 activity) between humans and lab animals .
  • Biomarker Development: Prioritize studies measuring urinary metabolites (e.g., naphthyl conjugates) as exposure indicators .

Data Synthesis and Reporting Guidelines

Q. What tabular formats are recommended for summarizing toxicity data?

  • Methodological Answer: Use tables to categorize:
  • Study Characteristics: Species, exposure duration, sample size (Example: Table B-1) .
  • Health Outcomes: Organ-specific effects, NOAEL/LOAEL values (Example: Table C-2) .
  • Risk of Bias: Summary scores for randomization, blinding, and attrition (Example: Table C-6) .

Q. How should researchers evaluate environmental fate data for this compound?

  • Methodological Answer:
  • Degradation Studies: Assess hydrolysis, photolysis, and biodegradation rates using EPA Test Guidelines.
  • Partitioning Data: Measure Henry’s Law constants and log Kow values (e.g., NIST data ).
  • Epidemiological Correlations: Link environmental monitoring data (e.g., air/water concentrations) to exposure biomarkers in human populations .

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